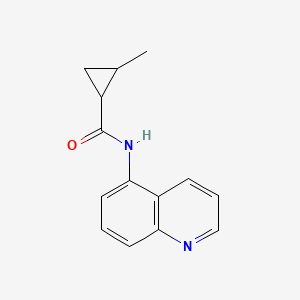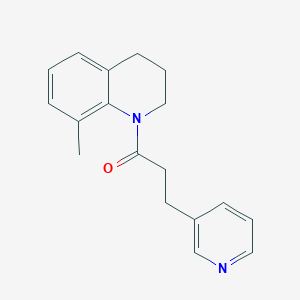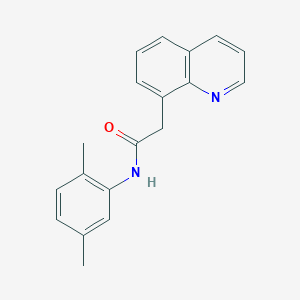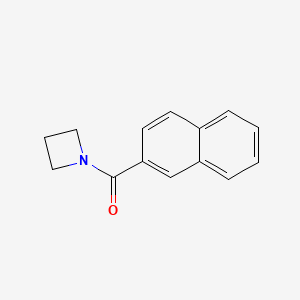
2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclopropane carboxamides and has a molecular formula of C17H15N3O.
Mécanisme D'action
The mechanism of action of 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. The neuroprotective effects of 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide are thought to be mediated by its antioxidant activity, which protects neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation. Additionally, the compound has been found to protect neurons from oxidative stress-induced damage, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide in lab experiments include its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as its anti-inflammatory properties. However, the limitations of using this compound include its toxicity and potential side effects, which need to be further studied.
Orientations Futures
There are several future directions for the research on 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity in more detail. Additionally, the development of novel derivatives of 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide involves the reaction of 2-methylcyclopropanecarboxylic acid with quinoline-5-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been reported to exhibit anticancer, anti-inflammatory, and neuroprotective properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide has been found to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-N-quinolin-5-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-8-11(9)14(17)16-13-6-2-5-12-10(13)4-3-7-15-12/h2-7,9,11H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTKKYQEQZNXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
